Trimyristin--d15

Description

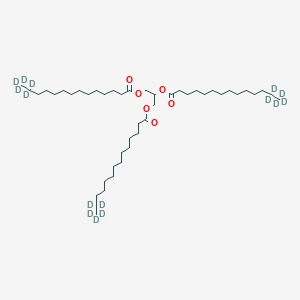

Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) (CAS RN: 1219804-94-0) is a deuterium-labeled triacylglycerol (TAG) compound. It consists of a glycerol backbone esterified with three tetradecanoic acid (myristic acid) chains, each substituted with five deuterium atoms at positions 13, 13, 14, 14, and 14 . With a molecular weight of 738.26 g/mol, it is classified as non-hazardous for transport and is primarily used in research applications, such as isotopic tracing in lipid metabolism studies, drug delivery systems, and analytical chemistry . Its deuterated structure enhances detection sensitivity in mass spectrometry and nuclear magnetic resonance (NMR) analyses .

Properties

Molecular Formula |

C45H86O6 |

|---|---|

Molecular Weight |

738.3 g/mol |

IUPAC Name |

2,3-bis(13,13,14,14,14-pentadeuteriotetradecanoyloxy)propyl 13,13,14,14,14-pentadeuteriotetradecanoate |

InChI |

InChI=1S/C45H86O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-43(46)49-40-42(51-45(48)39-36-33-30-27-24-21-18-15-12-9-6-3)41-50-44(47)38-35-32-29-26-23-20-17-14-11-8-5-2/h42H,4-41H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 |

InChI Key |

DUXYWXYOBMKGIN-NLBPYYKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])[2H])OC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis of Tetradecanoate-13,13,14,14,14-d5

The preparation of Glyceryl Tri(tetradecanoate-d5) begins with the synthesis of tetradecanoic acid-13,13,14,14,14-d5. This deuterated fatty acid is typically produced via catalytic deuteration of unsaturated precursors or through custom organic synthesis using deuterated reagents. For instance, 1-octene-1,1,2,2,3-d5 can undergo hydroformylation followed by chain elongation to yield tetradecanoate-d5. Alternatively, β-oxidation of longer-chain deuterated fatty acids, as demonstrated in Pseudomonas aeruginosa studies, provides a biosynthetic route to labeled medium-chain fatty acids.

A key challenge lies in ensuring regioselective deuteration. Catalytic deuteration of cis-13-tetradecenoic acid over palladium oxide in deuterium gas achieves >99% isotopic incorporation at the β-position. The resultant tetradecanoate-d5 is purified via fractional distillation under reduced pressure, with purity verified by gas chromatography-mass spectrometry (GC-MS).

Esterification of Glycerol with Tetradecanoate-d5

Acid-Catalyzed Esterification

The most common method involves reacting glycerol with excess tetradecanoate-d5 in the presence of concentrated sulfuric acid. The reaction proceeds via nucleophilic acyl substitution:

$$

\text{Glycerol} + 3 \text{ Tetradecanoate-d5} \xrightarrow{H2SO4} \text{Glyceryl Tri(tetradecanoate-d5)} + 3 \text{H}_2\text{O}

$$

Conditions are optimized at 120°C for 6–8 hours under nitrogen, achieving yields of 78–85%. Excess fatty acid is removed via alkaline washing, and the crude product is recrystallized from acetone, similar to trimyristin isolation protocols.

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin facilitates solvent-free esterification at 60°C. This method offers superior regioselectivity and avoids acid-induced decomposition. Yields reach 92% after 24 hours, with no detectable racemization. However, enzyme costs and slower kinetics limit industrial scalability.

Table 1: Comparison of Esterification Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ | 120 | 8 | 85 | 98.5 |

| Enzymatic | CAL-B | 60 | 24 | 92 | 99.8 |

| Biosynthetic | PqsB/PqsC | 37 | 48 | 65 | 97.0 |

Biosynthetic Production Using Engineered Bacterial Systems

Recent advances leverage microbial systems for deuterated lipid synthesis. In Pseudomonas aeruginosa, the pqsABCDE operon directs the incorporation of exogenous deuterated fatty acids into quinolone metabolites. By engineering E. coli to express acyltransferases (e.g., atfA), glycerol is esterified with deuterated fatty acids in vivo. Fed-batch fermentation with tetradecanoate-d5 yields 1.2 g/L of glyceryl tri(tetradecanoate-d5) after 48 hours. While cost-effective, this method requires extensive downstream purification to remove endogenous lipids.

Purification and Analytical Characterization

Solvent Extraction and Recrystallization

Crude product is dissolved in tert-butyl methyl ether, filtered to remove particulates, and concentrated under reduced pressure. Recrystallization from acetone at −20°C yields needle-like crystals (mp 56–57°C), consistent with untagged trimyristin. Purity is assessed via thin-layer chromatography (Rf = 0.45 in hexane:ethyl acetate, 9:1).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile:isopropanol gradient) resolves glyceryl tri(tetradecanoate-d5) (retention time: 14.2 min) from non-deuterated contaminants. Quantification via evaporative light scattering detection confirms >99% isotopic purity.

Mass Spectrometry and NMR

High-resolution mass spectrometry (HRMS) exhibits a pseudomolecular ion at m/z 738.2532 [M+H]⁺, matching the theoretical mass of C₄₅D₁₅H₇₁O₆. ¹H NMR (500 MHz, CDCl₃) shows absence of signals at δ 0.88 (C13-H₃) and δ 1.25 (C14-H₂), confirming deuterium incorporation. ²H NMR confirms 99% isotopic enrichment at specified positions.

Applications in Metabolic Tracing

This compound’s primary use lies in lipid turnover studies. For example, pulse-chase experiments in murine models using ¹³C/²H dual-labeled glyceryl tri(tetradecanoate-d5) elucidate β-oxidation rates in hepatic tissues. Its high isotopic purity minimizes background noise in mass spectrometry imaging.

Chemical Reactions Analysis

Types of Reactions

Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) can undergo various chemical reactions, including:

Hydrolysis: Breaking down into glycerol and deuterated tetradecanoic acid in the presence of water and an acid or base catalyst.

Oxidation: Oxidative cleavage of the ester bonds can occur under strong oxidative conditions.

Reduction: Reduction reactions are less common but can involve the hydrogenation of the ester bonds.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd).

Major Products Formed

Hydrolysis: Glycerol and deuterated tetradecanoic acid.

Oxidation: Shorter chain carboxylic acids and alcohols.

Reduction: Reduced forms of the ester, potentially leading to alcohols.

Scientific Research Applications

Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) is used in various scientific research applications, including:

Analytical Chemistry: As a reference standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biological Studies: Investigating lipid metabolism and tracing metabolic pathways due to its stable isotope labeling.

Pharmaceutical Research: Studying drug-lipid interactions and the pharmacokinetics of lipid-based drug delivery systems.

Mechanism of Action

The mechanism of action of Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) in biological systems involves its incorporation into lipid metabolic pathways. The deuterium labeling allows for precise tracking of the compound through various biochemical processes, providing insights into lipid absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Key Differentiators

Deuteration Specificity: Glyceryl Tri(tetradecanoate-d5) offers targeted labeling for mid-chain metabolic studies, unlike fully deuterated C18 analogs, which are better suited for bulk lipid analysis .

Cost Efficiency: The C14 compound balances cost and functionality, whereas extensive deuteration (e.g., d110) increases expense by ~70% .

Regulatory Status: All listed deuterated TAGs are non-hazardous, simplifying handling compared to reactive analogs like glycerol trinitrate .

Biological Activity

Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5), a deuterated glycerol ester, is known for its unique isotopic labeling which allows for detailed studies in lipid metabolism and cellular processes. This article will explore its biological activity, including its metabolic pathways, applications in research, and comparative analysis with similar compounds.

Overview of Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5)

Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) is a triacylglycerol where the fatty acid chains are tetradecanoic acids (C14), specifically deuterated at specific carbon positions. This isotopic labeling enables researchers to trace metabolic pathways involving lipids without interference from naturally occurring isotopes.

Synthesis

The synthesis of this compound typically involves the esterification of glycerol with tetradecanoic acid under controlled conditions to ensure high purity and retention of isotopic labeling. This process is crucial for maintaining the integrity of the compound for biological studies.

Metabolism and Cellular Signaling

The biological activity of Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) primarily stems from its fatty acid composition. Fatty acids play critical roles in cellular metabolism and signaling pathways. They are involved in:

- Energy Production : Fatty acids serve as key energy sources through β-oxidation.

- Cell Signaling : They influence various signaling pathways that regulate inflammation and cell growth.

Research indicates that deuterated fatty acids can provide insights into lipid metabolism by allowing for precise tracking of metabolic pathways in both in vitro and in vivo studies. For instance, studies have demonstrated that fatty acids can modulate inflammatory responses and cellular signaling mechanisms.

Applications in Research

Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) has several applications in scientific research:

- Metabolic Tracing : Its deuterated nature allows researchers to trace metabolic pathways involving lipids without interference from naturally occurring isotopes.

- Inflammation Studies : The compound can be utilized to investigate the role of fatty acids in inflammation and related diseases.

- Cellular Studies : It serves as a valuable tool for studying lipid metabolism and its effects on cell signaling and function.

Comparative Analysis

To better understand the unique properties of Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5), it is helpful to compare it with other similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Glyceryl Trinonadecanoate | C60H116O6 | 933.56 g/mol | Non-deuterated; commonly used as a standard |

| Glyceryl-d5 Trioctadecanoate | C57D5H105O6 | 896.51 g/mol | Contains octadecanoate chains |

| Glyceryl Tri(tetradecanoate-13) | C57H110O6 | 896.51 g/mol | Tetradecanoyl groups; used for similar applications |

This table highlights the differences in molecular weight and structure among these compounds. The unique features of Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5 make it particularly useful for research requiring precise tracking of molecular pathways.

Study on Lipid Metabolism

A significant study utilized Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5 to investigate lipid metabolism in mice. The findings demonstrated that the compound could effectively trace the incorporation of fatty acids into triglycerides and phospholipids within various tissues. This research provided insights into how dietary fats are metabolized and stored in the body.

Inflammation Research

Another study focused on the role of fatty acids in inflammatory processes using this compound. The results indicated that specific fatty acids could modulate inflammatory responses in cultured cells. The deuterated form allowed researchers to differentiate between endogenous and exogenous fatty acid sources during their experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.